XEN723

Overview

Description

XEN723 is a potent thiazolylimidazolidinone compound that acts as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This enzyme plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. This compound has shown significant potential in reducing plasma desaturation indices and improving metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

XEN723 is synthesized through a series of chemical reactions involving the optimization of the thiazolylimidazolidinone series. . The reaction conditions include the use of specific reagents and catalysts to achieve the desired potency and stability.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

XEN723 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with improved potency and stability.

Scientific Research Applications

XEN723 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of Stearoyl-CoA Desaturase 1 and its effects on lipid metabolism.

Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in metabolic diseases.

Medicine: Explored for its potential use in treating conditions like obesity, type 2 diabetes, and dyslipidemia.

Industry: Used in the development of new drugs and therapeutic agents targeting metabolic pathways .

Mechanism of Action

XEN723 exerts its effects by inhibiting the activity of Stearoyl-CoA Desaturase 1. This enzyme is responsible for the synthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting this enzyme, this compound reduces the levels of monounsaturated fatty acids, leading to improved metabolic profiles and reduced adiposity. The molecular targets and pathways involved include the regulation of lipid metabolism and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Triazolone Derivatives: These compounds also inhibit Stearoyl-CoA Desaturase 1 and have shown potential in reducing plasma desaturation indices.

Pyrazolyltriazolone: Another potent inhibitor of Stearoyl-CoA Desaturase 1 with similar effects on lipid metabolism.

Uniqueness of XEN723

This compound stands out due to its significant improvement in in vitro potency and metabolic stability compared to other similar compounds. It has demonstrated a 560-fold improvement in potency and has shown promising results in preclinical studies .

Biological Activity

XEN723 is a compound that has garnered attention in the field of biomedical research due to its unique biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a stearoyl-CoA desaturase (SCD) inhibitor. SCD is an enzyme that catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, playing a crucial role in lipid metabolism. By inhibiting SCD, this compound has the potential to influence various metabolic pathways and cellular processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting SCD activity. This inhibition leads to alterations in lipid composition within cells, affecting membrane fluidity and signaling pathways. The following table summarizes the key actions and effects of this compound:

| Action | Effect | Biological Implication |

|---|---|---|

| Inhibition of SCD | Decreased levels of monounsaturated fatty acids | Alters membrane fluidity and cellular signaling |

| Modulation of RONS | Influences reactive oxygen and nitrogen species | Affects oxidative stress response and cell signaling |

| Impact on Lipid Metabolism | Changes in fatty acid profiles | Potential therapeutic implications in metabolic diseases |

Biological Activities

- Regulation of Lipid Metabolism : this compound's inhibition of SCD has been shown to affect lipid profiles significantly. Studies indicate that this alteration can lead to reduced lipid accumulation in liver tissues, suggesting potential applications in treating conditions like non-alcoholic fatty liver disease (NAFLD) .

- Effects on Reactive Oxygen Species (ROS) : The modulation of reactive oxygen species (RONS) is another critical aspect of this compound's biological activity. While RONS are often associated with oxidative damage, they also play essential roles in cell signaling. Research indicates that this compound may help balance RONS levels, promoting beneficial signaling pathways while mitigating oxidative stress .

- Impact on Tumor Biology : Preliminary studies suggest that this compound may influence tumor growth and progression by altering lipid metabolism within cancer cells. The compound's ability to modify the tumor microenvironment through lipid reprogramming could provide new avenues for cancer therapy .

Case Studies

- Study on Hepatic Steatosis : A clinical trial involving patients with NAFLD demonstrated that treatment with this compound resulted in significant reductions in liver fat content and improved metabolic parameters. The study highlighted the compound's potential as a therapeutic agent for metabolic liver diseases .

- Tumor Growth Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by disrupting their lipid metabolism. This effect was attributed to changes in membrane composition and signaling pathways related to cell growth .

Future Directions

The ongoing research into this compound's biological activity suggests several promising directions:

- Therapeutic Applications : Continued exploration into its efficacy as a treatment for metabolic disorders and cancer.

- Mechanistic Studies : Further investigations into the precise molecular mechanisms by which this compound affects lipid metabolism and RONS signaling.

- Clinical Trials : More extensive clinical trials are needed to establish safety profiles and therapeutic dosages for various conditions.

Properties

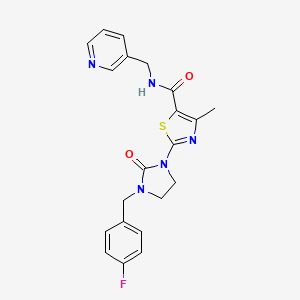

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S/c1-14-18(19(28)24-12-16-3-2-8-23-11-16)30-20(25-14)27-10-9-26(21(27)29)13-15-4-6-17(22)7-5-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFKEMNMAWPWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.